molecular formula C11H7ClN2S B1622992 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine CAS No. 35368-93-5

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No. B1622992
CAS RN: 35368-93-5
M. Wt: 234.71 g/mol
InChI Key: NUQKROVBLDPAAW-UHFFFAOYSA-N
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Description

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a core structure in many pharmaceutical compounds due to its broad range of chemical and biological properties .
    • It’s found in drugs that show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Examples of commercially available drugs containing an imidazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Antituberculosis Agents

    • Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
    • They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • For example, in one study, a compound synthesized with an imidazole[1,2-a]pyridine moiety showed potent anti-tubercular activity against Mycobacterium tuberculosis strain .
    • In an acute TB mouse model, treatment with a specific imidazo[1,2-a]pyridine compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the compound, respectively, after 4 weeks of treatment .
  • Anti-Inflammatory Drugs

    • Imidazole derivatives can be used as anti-inflammatory drugs .
    • They can inhibit the production of pro-inflammatory cytokines and other mediators that contribute to inflammation .
  • Antiviral Agents

    • Some imidazole derivatives have shown antiviral properties .
    • They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .
  • Cancer Treatment

    • Certain imidazole derivatives have been proposed for the treatment of cancer .
    • They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death that stops the spread of cancer cells .
  • Treatment of Cardiovascular Diseases

    • Imidazole derivatives have been used in the treatment of cardiovascular diseases .
    • They can affect the function of the heart and blood vessels, making them useful in treating conditions like hypertension and heart failure .
  • Treatment of Alzheimer’s Disease

    • Some imidazole derivatives have been proposed for the treatment of Alzheimer’s disease .
    • They can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .
  • Antifungal Agents

    • Some imidazole derivatives have shown antifungal properties .
    • They can inhibit the growth of certain fungi, making them potential candidates for the development of new antifungal drugs .
  • Anti-Inflammatory Drugs

    • Imidazole derivatives can be used as anti-inflammatory drugs .
    • They can inhibit the production of pro-inflammatory cytokines and other mediators that contribute to inflammation .
  • Antiviral Agents

    • Some imidazole derivatives have shown antiviral properties .
    • They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .
  • Cancer Treatment

    • Certain imidazole derivatives have been proposed for the treatment of cancer .
    • They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death that stops the spread of cancer cells .

properties

IUPAC Name

6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQKROVBLDPAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395430
Record name 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

CAS RN

35368-93-5
Record name 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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